molecular formula C12H17NO B2664452 8-cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797904-33-6

8-cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2664452
CAS No.: 1797904-33-6
M. Wt: 191.274
InChI Key: DZEUNNROXHXBOR-UHFFFAOYSA-N
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Description

8-cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene is a synthetic organic compound featuring the 8-azabicyclo[3.2.1]octane scaffold, a core structure of significant interest in medicinal chemistry . This nortropene derivative is characterized by a cyclobutane carbonyl group functionalized at the nitrogen bridgehead. The 8-azabicyclo[3.2.1]octane framework is the central core of a vast family of tropane alkaloids, which are known for a wide spectrum of biological activities . As a consequence, research directed towards the preparation and functionalization of this basic structure is a key area of focus for the enantioselective synthesis of complex molecules . This compound is presented as a chemical reference standard and building block for research applications. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) for specific hazard information. Specific data on its melting point, boiling point, and solubility are currently under characterization. For detailed specifications, purity data, and pricing, please contact our technical sales team.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12(9-3-1-4-9)13-10-5-2-6-11(13)8-7-10/h2,5,9-11H,1,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEUNNROXHXBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene involves several steps, starting from acyclic precursors that contain the necessary stereochemical information. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various synthetic routes . These routes often involve the use of chiral catalysts and reagents to ensure the desired stereochemistry. Industrial production methods may include large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

8-cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Structure and Composition

The molecular formula of 8-cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene is C9H13NO2C_9H_{13}NO_2, with a molecular weight of approximately 167.20 g/mol. The compound features a unique bicyclic structure that contributes to its biological activity and chemical reactivity.

Medicinal Chemistry

8-Cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene has been investigated for its potential as a scaffold in drug design, particularly for developing selective kappa opioid receptor antagonists. A study highlighted the modification of this scaffold to create compounds that exhibit potent activity against kappa receptors, which are implicated in pain modulation and other CNS functions .

Antibacterial Agents

Recent patents have explored the use of bicyclic compounds, including derivatives of 8-cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene, as antibacterial agents and beta-lactamase inhibitors. These compounds demonstrate efficacy against resistant bacterial strains, making them valuable in combating antibiotic resistance .

Drug Discovery

The compound serves as a key intermediate in synthetic pathways for various bioactive molecules. Its unique structural features facilitate the synthesis of complex natural products, enhancing its application in total synthesis efforts within drug discovery .

Case Study 1: Kappa Opioid Receptor Antagonism

In a study conducted on a series of 8-azabicyclo[3.2.1]octan derivatives, it was found that specific modifications led to compounds with improved brain exposure and selectivity for kappa opioid receptors. The most promising analog exhibited an IC50 value of 20 nM, demonstrating significant potential for therapeutic applications in pain management and addiction treatment .

Case Study 2: Antibacterial Efficacy

A patent investigation into bicyclic compounds revealed that certain derivatives of 8-cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene exhibited strong antibacterial properties against multi-drug resistant strains of bacteria. These findings support the compound's role as a candidate for new antibiotic therapies aimed at overcoming resistance mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key derivatives of 8-azabicyclo[3.2.1]oct-2-ene and their substituents, biological activities, and physicochemical properties:

Compound Name Substituent at 8-Position Molecular Formula Molecular Weight Key Properties/Applications References
8-Methyl-8-azabicyclo[3.2.1]oct-2-ene Methyl C₉H₁₃N 135.21 g/mol Safety Irritant (skin/eyes); used as a precursor in neuropharmacological studies.
8-Ethyl-3-(pinacol boronate) Ethyl + boronic ester C₁₅H₂₄BNO₂ 277.17 g/mol Suzuki coupling applications; boron-containing intermediates for drug synthesis.
8-Cyclohexyl-8-azabicyclo[3.2.1]oct-2-ene Cyclohexyl C₁₃H₂₁N 191.31 g/mol Synthesized via sulfone-amine reactions; exhibits diastereomeric separation challenges.
3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]oct-2-ene 4-Fluorophenyl C₁₃H₁₄FN 203.26 g/mol Potential CNS activity; structural analog for serotonin/norepinephrine reuptake inhibition.
8-Boc-3-methylene-8-azabicyclo[3.2.1]octane Boc-protected amine C₁₃H₂₁NO₂ 223.31 g/mol Intermediate in peptide synthesis; hazardous upon inhalation/skin contact.

Pharmacological Activity

  • Nicotinic Acetylcholine Receptor (nAChR) Ligands : Derivatives like 8-methyl-3-(2-naphthalenyl)-8-azabicyclo[3.2.1]oct-2-ene (MW: 249.35 g/mol) show affinity for nAChRs, suggesting utility in treating neurodegenerative diseases or nicotine dependence .
  • Cholinergic Activity : Cyclohexyl and benzylamine derivatives (e.g., 57d and 60 in ) demonstrate varied receptor-binding profiles due to steric bulk, with cyclohexyl groups enhancing selectivity for muscarinic receptors .

Key Differentiators of 8-Cyclobutanecarbonyl Substituent

  • Metabolic Stability : The cyclobutane ring’s strain may reduce cytochrome P450-mediated oxidation compared to linear alkyl chains (e.g., ethyl or n-butyl groups) .
  • Receptor Binding: The carbonyl group in cyclobutanecarbonyl could enhance hydrogen-bonding interactions with target receptors, contrasting with non-polar groups like methyl or cyclohexyl .

Biological Activity

8-Cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene is a compound that belongs to the class of bicyclic amines, specifically derived from the azabicyclo[3.2.1]octane framework. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as a modulator of various receptor systems.

Chemical Structure and Properties

The chemical structure of 8-cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene can be represented as follows:

  • Molecular Formula: C₁₁H₁₃N
  • Molecular Weight: 175.23 g/mol

The compound features a bicyclic structure that contributes to its unique pharmacological properties.

1. Receptor Modulation

Research has indicated that derivatives of the azabicyclo[3.2.1]octane structure, including 8-cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene, exhibit significant activity as kappa-opioid receptor (KOR) antagonists. A study highlighted the development of analogs that showed potent selectivity for KOR with IC₅₀ values in the low nanomolar range (e.g., 20 nM) and substantial ratios against mu and delta receptors, indicating a targeted therapeutic potential in pain management and mood disorders .

2. CNS Penetration

The ability of these compounds to penetrate the central nervous system (CNS) is crucial for their effectiveness in treating neurological conditions. Modifications to the azabicyclo structure have been shown to enhance brain exposure, which is essential for achieving desired therapeutic effects .

3. Antispasmodic Activity

Some derivatives have been explored for their antispasmodic properties, making them potential candidates for treating gastrointestinal disorders. The biological activity related to smooth muscle relaxation has been attributed to their interaction with cholinergic pathways .

Case Study 1: Kappa Opioid Receptor Antagonism

A series of experiments conducted on various analogs of 8-cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene demonstrated their efficacy as KOR antagonists in vivo. The study involved assessing the effects on diuresis in rats, where specific analogs were able to reverse kappa agonist-induced diuresis, indicating a functional antagonistic action .

Case Study 2: Antispasmodic Effects

In another investigation, the antispasmodic effects of a related compound were evaluated in human clinical trials, demonstrating significant reductions in spasticity associated with conditions such as irritable bowel syndrome (IBS). The results indicated that patients experienced improved symptoms and quality of life following treatment with the azabicyclo derivatives .

Research Findings Summary

Study Focus Findings
Study on KOR AntagonismEvaluation of receptor selectivityPotent KOR antagonism with IC₅₀ = 20 nM; significant CNS exposure
Antispasmodic Clinical TrialEfficacy in IBS treatmentNotable symptom relief and improved patient outcomes

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the 8-azabicyclo[3.2.1]octane scaffold?

  • Methodology : The core bicyclic structure is typically synthesized via Stille cross-coupling or Diels-Alder reactions . For example, Stille coupling of biaryl precursors with methyl esters yields high-purity products (75–85% yield) . Allylic CH-activation using TiCl₄ or ZrCl₄ with tropidine (8-methyl-8-azabicyclo[3.2.1]oct-2-ene) enables direct metal complexation, forming stable intermediates for functionalization . Radical cyclization of azetidin-2-ones with tributyltin hydride/AIBN achieves excellent diastereocontrol (>99%) for stereospecific derivatives .
  • Key Considerations : Optimize reaction conditions (e.g., BF₃·Et₂O catalysis) to avoid side products in Diels-Alder reactions .

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